μ-Opioid Receptor Selectivity Profile
Valorphin demonstrates high-affinity binding to rat μ-opioid receptor (IC50 = 14 nM) with markedly lower affinity for δ-opioid receptor (IC50 = 200 nM), yielding a 14.3-fold selectivity window [1]. In contrast, Valorphin shows no measurable affinity for κ-opioid receptors (IC50 >10 μM) [1]. This selectivity profile distinguishes Valorphin from pan-opioid peptides and establishes its utility as a μ-preferring probe in systems where κ-receptor confounding must be minimized.
| Evidence Dimension | Opioid Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | μ-opioid receptor IC50 = 14 nM; δ-opioid receptor IC50 = 200 nM; κ-opioid receptor IC50 >10 μM |
| Comparator Or Baseline | Same-compound intra-assay comparison across three opioid receptor subtypes (μ, δ, κ) performed in parallel binding experiments |
| Quantified Difference | 14.3-fold higher affinity for μ vs. δ receptor; >714-fold higher affinity for μ vs. κ receptor |
| Conditions | In vitro receptor binding assay using rat brain homogenate and/or recombinant opioid receptor preparations |
Why This Matters
This quantified selectivity profile enables researchers to attribute observed in vivo analgesic effects specifically to μ-opioid receptor engagement, reducing interpretive ambiguity in mechanistic studies.
- [1] Maurer R, Gaehwiler BH, Buescher HH, Hill RC, Roemer D. Valorphin: a novel chemical structure with opioid activity. Neuropeptides. 1985 Feb;5(4-6):387-90. View Source
